molecular formula C9H9N3O2 B2970801 3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1216108-18-7

3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No. B2970801
CAS RN: 1216108-18-7
M. Wt: 191.19
InChI Key: RKCLHBSRFDUBGY-UHFFFAOYSA-N
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Description

3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a unique chemical compound. It has a linear formula of C9H9O2N3 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

I have conducted a search on the scientific research applications of “3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid”. Here is a focused analysis based on the available information:

Pharmaceutical Research

Triazoles, including compounds like “3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid”, are known for their potential in pharmaceutical applications due to their structural properties that can affect polarity, lipophilicity, and hydrogen-bond-forming ability. This can improve pharmacokinetics and pharmacology .

Antibacterial Activity

Derivatives of triazolopyridine have shown antibacterial properties. While specific data on “3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is not detailed, related compounds have been synthesized and characterized for their antibacterial activity .

Cancer Research

Triazoles have been identified as significant compounds in cancer prevention due to their ability to reduce or eliminate free radicals .

Neuroprotective Agents

Some triazolopyridines have been reported to exhibit neuroprotective activities .

Herbicidal Properties

The triazolopyridine ring is present in several drugs and has been shown to possess herbicidal activities .

Antifungal Applications

Triazolopyridines also have antifungal properties which are important in drug discovery programs .

properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLHBSRFDUBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

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